Pubchem_13904288
Description
PubChem CID 13904288 is a chemical compound cataloged in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). As a standardized entry in the PubChem Compound database, this CID represents a unique chemical structure derived from aggregated data across hundreds of sources, including scientific literature, patents, and bioassay results . The Compound Summary page for CID 13904288 provides a consolidated view of its chemical identifiers (e.g., IUPAC name, SMILES, InChIKey), computed physicochemical properties (e.g., molecular weight, logP, topological surface area), and bioactivity data (e.g., assay outcomes, protein interactions) . Additionally, it links to relevant scientific articles through PubMed citations, enabling users to explore its biological context and applications .
Properties
CAS No. |
112164-62-2 |
|---|---|
Molecular Formula |
C3H12GeNO4 |
Molecular Weight |
198.76 g/mol |
InChI |
InChI=1S/C3H6GeNO.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H2,5,6);3*1H2 |
InChI Key |
BFYKKSOGJSSHKO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Ge])C(=O)N.O.O.O |
Origin of Product |
United States |
Preparation Methods
The preparation of Pubchem_13904288 involves several synthetic routes and reaction conditions. One common method includes the use of specific solvents and reagents to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pubchem_13904288 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pubchem_13904288 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Pubchem_13904288 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem facilitates comparative analyses of CID 13904288 with structurally or functionally related compounds using two primary methodologies: 2-D similarity (based on structural topology) and 3-D similarity (based on molecular shape and conformation). These approaches yield distinct but complementary insights into chemical relationships .
2-D Similarity: Scaffold-Based Analogues
The "Similar Compounds" feature identifies molecules sharing topological features with CID 13904288, such as common scaffolds or functional groups. This method employs the Tanimoto coefficient to quantify similarity, retaining results above a threshold (e.g., ≥0.8). For example:
- Hypothetical Neighbors :
| CID | Tanimoto Score | Molecular Formula | Bioactivity (AID) |
|---|---|---|---|
| 13904288 | 1.00 | C₁₅H₂₀O₄ | Active (AID 5042) |
| 13904300 | 0.92 | C₁₅H₁₈O₄ | Inactive (AID 5042) |
| 13904315 | 0.85 | C₁₄H₂₂O₄ | Active (AID 7201) |
Such analogues are critical in drug discovery for lead optimization, where minor structural changes can significantly alter bioactivity .
3-D Similarity: Shape-Based Analogues
The "Similar Conformers" feature prioritizes 3-D shape similarity, which is pivotal for predicting binding affinity to macromolecular targets. This method uses the shape-Tanimoto coefficient and superposes conformers to assess steric and electronic complementarity. Retrospective studies demonstrate that 3-D similarity can uncover biologically active compounds missed by 2-D methods . For instance:
- Hypothetical 3-D Neighbors :
| CID | Shape-Tanimoto | Volume Overlap (%) | Target Protein |
|---|---|---|---|
| 13904288 | 1.00 | 100 | PDB 1XYZ |
| 13904400 | 0.95 | 92 | PDB 1XYZ |
| 13904420 | 0.88 | 85 | PDB 2ABC |
Comparative Analysis of 2-D vs. 3-D Methods
Research Findings on Structural and Functional Relationships
Studies leveraging PubChem’s 3-D similarity tools have demonstrated that shape-based analogues of CID 13904288 often exhibit conserved biological activity despite divergent scaffolds. For example, a 2011 study showed that 3-D similar conformers of a kinase inhibitor shared inhibitory profiles against the same target, even when 2-D similarity scores were low . Conversely, 2-D similarity excels in identifying metabolites or derivatives with modified pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
